5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
CAS No.: 33621-62-4
Cat. No.: VC1982479
Molecular Formula: C8H6BrN3O
Molecular Weight: 240.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33621-62-4 |
|---|---|
| Molecular Formula | C8H6BrN3O |
| Molecular Weight | 240.06 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |
| Standard InChI Key | UNSGGKLETSYTPE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C(O2)N)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(O2)N)Br |
Introduction
Chemical Structure and Properties
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-62-4) is a heterocyclic compound consisting of a 1,3,4-oxadiazole core with a 4-bromophenyl substituent at position 5 and an amino group at position 2. The compound belongs to the broader class of 1,3,4-oxadiazoles, which are five-membered heterocyclic rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms .
Basic Chemical Information
The compound has several registered synonyms and possesses the following fundamental chemical properties:
| Property | Value |
|---|---|
| CAS Number | 33621-62-4 |
| Molecular Formula | C₈H₆BrN₃O |
| Molecular Weight | 240.06 g/mol |
| SMILES Notation | C1=CC(=CC=C1C2=NN=C(O2)N)Br |
| InChI | InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |
| InChIKey | UNSGGKLETSYTPE-UHFFFAOYSA-N |
Table 1: Fundamental chemical properties of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Structural Characteristics
The structure features a 1,3,4-oxadiazole ring with an amino group (-NH₂) at position 2 and a 4-bromophenyl group at position 5. This arrangement creates a planar, conjugated system that influences its physicochemical properties and potential biological activities. The oxadiazole ring exhibits reduced aromaticity compared to furan due to the replacement of two –CH= groups by two –N= groups, giving it characteristics of a conjugated diene .
Physical Properties
The compound is typically stored at 2-8°C and requires proper handling precautions. According to hazard statements, it may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled . Its electron mass spectrometry properties include:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 239.97670 | 146.3 |
| [M+Na]⁺ | 261.95864 | 150.3 |
| [M+NH₄]⁺ | 257.00324 | 150.7 |
| [M+K]⁺ | 277.93258 | 152.1 |
| [M-H]⁻ | 237.96214 | 148.8 |
| [M+Na-2H]⁻ | 259.94409 | 150.5 |
| [M]⁺ | 238.96887 | 146.3 |
| [M]⁻ | 238.96997 | 146.3 |
Table 2: Predicted collision cross section data for various adducts of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Synthesis Methods
The synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine can be accomplished through various routes, with the most commonly reported method involving a two-stage process starting from ethyl 4-bromobenzoate.
Two-Stage Synthesis from Ethyl 4-bromobenzoate
This method involves the following steps:
Stage 1: Reaction of ethyl 4-bromobenzoate with hydrazine hydrate in ethanol under reflux conditions for 16 hours to form the corresponding hydrazide.
Stage 2: Treatment of the hydrazide with cyanogen bromide in ethanol under reflux conditions for 16 hours to yield the desired oxadiazole product .
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Ethyl 4-bromobenzoate + Hydrazine hydrate → 4-Bromobenzohydrazide
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4-Bromobenzohydrazide + Cyanogen bromide → 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
The reported yield for this two-step synthesis is approximately 72% .
Chemical Characteristics of the Synthesis
The synthesis procedure has been characterized with the following analytical data:
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Melting point: 270-272°C
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IR (KBr) υ: 3292, 3110, 1660 cm⁻¹
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¹H NMR (DMSO-d6, 300 MHz): δ 7.75 (t, 4H, Phenyl), 7.35 (s, 2H, -NH₂)
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¹³C NMR (DMSO-d6, 75 MHz): δ 163.7, 156.6, 132.3, 126.9, 123.7, 123.4
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LC-MS: m/z 240.09 (M+H)
Biological Activities and Applications
General Properties of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry due to its diverse biological activities. Compounds containing this heterocycle have been reported to exhibit:
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Anticancer activity
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Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition
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Anticonvulsant, antidepressant, and analgesic properties
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Anti-inflammatory and antiallergic effects
Structure-Activity Relationships
While specific biological activity data for 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine itself is limited in the provided search results, related 5-aryl-1,3,4-oxadiazol-2-amine derivatives have shown notable biological activities. For instance, when these compounds are decorated with long alkyl chains, they demonstrate moderate to significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
A related compound, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, has shown particularly strong AChE inhibition with an IC₅₀ value of 12.78 ± 0.03 μM. This suggests that the substitution pattern on the aryl ring and modifications to the heterocyclic core can significantly influence the biological activity profile of these compounds .
Related Derivatives and Modifications
Thiol Analog
A closely related compound is 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-19-6), which features a thiol group (-SH) at position 2 instead of the amino group. This compound has a molecular weight of 257.11 g/mol and the molecular formula C₈H₅BrN₂OS .
N-Substituted Derivatives
Advanced derivatives include N-substituted variants such as 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3), which has been extensively characterized through RP-HPLC-DAD method development. This derivative shows a lambda max at 235 nm and retention time of 3.35 minutes under optimized HPLC conditions .
The synthesis of these N-substituted derivatives typically follows established procedures for preparing 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine analogues, with yields around 78% for the chloro-nitrophenyl derivative .
Analytical Methods
HPLC Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) with diode array detection (DAD) has been employed for the analysis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine derivatives. For the N-substituted derivative, the following conditions have been reported:
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Column: C18
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Temperature: 40°C
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Flow rate: 1 mL/min
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Mobile phase: Acetonitrile and water
Spectroscopic Characterization
The compound and its derivatives can be characterized using various spectroscopic techniques:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume